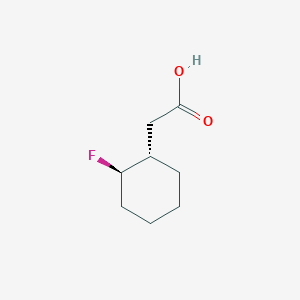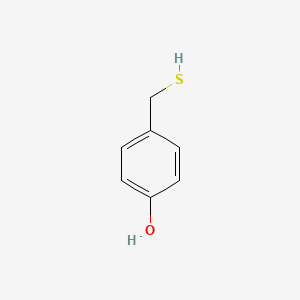![molecular formula C6H16N+ B13353341 [(2S)-3,3-dimethylbutan-2-yl]azanium](/img/structure/B13353341.png)
[(2S)-3,3-dimethylbutan-2-yl]azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S)-3,3-dimethylbutan-2-yl]azanium is an organic compound with a specific stereochemistry, denoted by the (2S) configuration. This compound is a derivative of butane, featuring a dimethyl substitution at the third carbon and an azanium group at the second carbon. The presence of the azanium group indicates that it is a positively charged ion, commonly referred to as an ammonium ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-3,3-dimethylbutan-2-yl]azanium typically involves the following steps:
Starting Material: The synthesis begins with 3,3-dimethylbutan-2-ol as the starting material.
Conversion to Amine: The hydroxyl group of 3,3-dimethylbutan-2-ol is converted to an amine group through a series of reactions.
Formation of Azanium Ion: The amine is then protonated to form the azanium ion, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(2S)-3,3-dimethylbutan-2-yl]azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the azanium ion back to its neutral amine form.
Substitution: The azanium group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction will produce the corresponding amine.
Applications De Recherche Scientifique
[(2S)-3,3-dimethylbutan-2-yl]azanium has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [(2S)-3,3-dimethylbutan-2-yl]azanium involves its interaction with molecular targets such as enzymes and receptors. The azanium group can form ionic bonds with negatively charged sites on proteins, influencing their activity and function. This interaction can modulate biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
[(2S)-3,3-dimethylbutan-2-yl]azanium can be compared with other similar compounds, such as:
[(2S)-3,3-dimethylbutan-2-yl]amine: The neutral amine form of the compound.
[(2S)-3,3-dimethylbutan-2-yl]carboxylate: A carboxylate derivative with different reactivity and applications.
[(2S)-3,3-dimethylbutan-2-yl]alcohol: The alcohol precursor used in the synthesis of the azanium ion.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the azanium group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H16N+ |
|---|---|
Poids moléculaire |
102.20 g/mol |
Nom IUPAC |
[(2S)-3,3-dimethylbutan-2-yl]azanium |
InChI |
InChI=1S/C6H15N/c1-5(7)6(2,3)4/h5H,7H2,1-4H3/p+1/t5-/m0/s1 |
Clé InChI |
DXSUORGKJZADET-YFKPBYRVSA-O |
SMILES isomérique |
C[C@@H](C(C)(C)C)[NH3+] |
SMILES canonique |
CC(C(C)(C)C)[NH3+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-bromo-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13353259.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-((5-ethyl-6-methyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B13353270.png)
![3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B13353272.png)



![N-(1-cyano-4-methylcyclohexyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B13353299.png)
![6-(2-Methyl-3-furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353300.png)
![Ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13353315.png)
![N-(5-(1-Ethylpiperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B13353322.png)
![2-[3-(1,2-Dihydro-2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13353326.png)



